

characteristic IR peaks for 3-bromotetrahydropyran-4-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromodihydro-2H-pyran-4(3H)-one

Cat. No.: B1291664

[Get Quote](#)

An Objective Comparison of the Infrared Spectral Characteristics of 3-Bromotetrahydropyran-4-one

For researchers and professionals in drug development and chemical synthesis, understanding the structural nuances of molecules like 3-bromotetrahydropyran-4-one is critical. Infrared (IR) spectroscopy provides a rapid and effective method for identifying the key functional groups within a molecule, thereby confirming its identity and purity. This guide offers a comparative analysis of the characteristic IR absorption peaks for 3-bromotetrahydropyran-4-one, supported by data from analogous compounds to provide a clear structural context.

Data Presentation: Comparative IR Peak Analysis

The structure of 3-bromotetrahydropyran-4-one contains three key functional groups that give rise to characteristic peaks in an IR spectrum: a cyclic ketone, a cyclic ether, and an α -bromo substituent. The table below compares the expected absorption frequencies for 3-bromotetrahydropyran-4-one with those of related compounds to highlight the influence of each structural component.

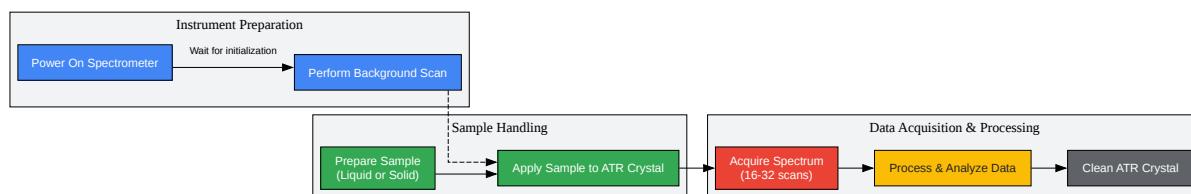
Functional Group	Expected Wavenumber (cm ⁻¹) for 3-Bromotetrahydropyran-4-one	Comparison Compound: Cyclohexanone	Comparison Compound: Tetrahydropyran	Comparison Compound: 2-Bromocyclohexanone
C=O Stretch (Ketone)	~1725 - 1745	~1715[1][2][3]	N/A	~1725 - 1745
C-O-C Stretch (Ether)	~1100	N/A	~1075	N/A
C-H Stretch (Alkyl)	~2850 - 3000	~2850 - 2960[2]	~2850 - 2950	~2850 - 2960
C-Br Stretch	~500 - 600	N/A	N/A	~500 - 600

Analysis of Key Peaks:

- **Carbonyl (C=O) Stretch:** In saturated cyclic ketones like cyclohexanone, the C=O stretch typically appears around 1715 cm⁻¹[1][2][3]. However, for α -haloketones, the electron-withdrawing effect of the halogen atom tends to shift this peak to a higher frequency. Therefore, the C=O stretch for 3-bromotetrahydropyran-4-one is anticipated to be in the range of 1725-1745 cm⁻¹, similar to other α -brominated cyclic ketones.
- **Ether (C-O-C) Stretch:** The tetrahydropyran ring contains an ether linkage. This C-O-C stretching vibration is expected to produce a strong absorption band around 1100 cm⁻¹. This is a characteristic peak for cyclic ethers like tetrahydropyran itself.
- **Alkyl (C-H) Stretch:** Like most organic molecules containing alkyl chains, a series of peaks is expected in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the methylene groups in the ring.
- **Carbon-Bromine (C-Br) Stretch:** The stretching vibration of the C-Br bond typically appears in the fingerprint region of the IR spectrum, generally between 500 and 600 cm⁻¹. While this peak can confirm the presence of a bromoalkane functional group, its position can be influenced by the overall structure of the molecule.

Experimental Protocols

Methodology for Acquiring Fourier-Transform Infrared (FTIR) Spectra


The following is a standard protocol for obtaining an IR spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

- Instrument Preparation:
 - Ensure the FTIR spectrometer is powered on and has completed its startup diagnostic checks.
 - Perform a background scan to acquire the spectrum of the ambient environment (air, CO₂, water vapor). This background spectrum is automatically subtracted from the sample spectrum by the instrument's software.
- Sample Preparation:
 - For Liquids: Place a single drop of the neat liquid sample (e.g., 3-bromotetrahydropyran-4-one) directly onto the center of the ATR crystal.
 - For Solids: Place a small amount of the solid powder onto the ATR crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
- Spectrum Acquisition:
 - Initiate the sample scan using the instrument's software.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Processing and Cleaning:
 - After the scan is complete, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

- Process the acquired spectrum using the software to label the significant peaks. An atmospheric correction may be applied to remove any residual water vapor or CO₂ peaks.

Mandatory Visualization

The following diagram illustrates the generalized workflow for obtaining an IR spectrum of a chemical sample.

[Click to download full resolution via product page](#)

Caption: Workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [characteristic IR peaks for 3-bromotetrahydropyran-4-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291664#characteristic-ir-peaks-for-3-bromotetrahydropyran-4-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com